1-Benzothiazol-2-yl-ethylamine

Medicinal chemistry Drug design Lead optimization

Researchers requiring a benzothiazole building block with a chiral α-methyl amine often encounter inconsistent purity or limited salt-form availability, compromising SAR studies and scale-up. 1-Benzothiazol-2-yl-ethylamine (CAS 177407-14-6) resolves this: its single-rotatable-bond architecture and balanced H-bond profile (1 donor, 3 acceptors) enable reliable hinge-binding in kinase inhibitors, while its CNS-favorable XLogP3 (1.9) and TPSA (67.2 Ų) support neurological target campaigns. • Key intermediate for benthiavalicarb fungicide; (R)-enantiomer enables agrochemical process development. • Free base and HCl salt forms available-tailor solubility for coupling reactions or formulation studies. • Consistent ≥95% purity across batches ensures reproducible SAR and metabolic stability data.

Molecular Formula C9H10N2S
Molecular Weight 178.26 g/mol
CAS No. 177407-14-6
Cat. No. B070691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzothiazol-2-yl-ethylamine
CAS177407-14-6
Synonyms2-Benzothiazolemethanamine,alpha-methyl-(9CI)
Molecular FormulaC9H10N2S
Molecular Weight178.26 g/mol
Structural Identifiers
SMILESCC(C1=NC2=CC=CC=C2S1)N
InChIInChI=1S/C9H10N2S/c1-6(10)9-11-7-4-2-3-5-8(7)12-9/h2-6H,10H2,1H3
InChIKeyLXVJOKQWUUSEEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzothiazol-2-yl-ethylamine: Physicochemical & Structural Profile


1-Benzothiazol-2-yl-ethylamine, systematically named 1-(1,3-benzothiazol-2-yl)ethanamine, is a heterocyclic primary amine comprising a benzothiazole core linked to an α-methyl-substituted ethylamine side chain (molecular formula C₉H₁₀N₂S, MW 178.26 g/mol) [1]. The compound serves as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, with a computed XLogP3 of 1.9, a topological polar surface area of 67.2 Ų, and a single rotatable bond between the aromatic ring and the chiral α-carbon, defining its conformational behavior [1].

Synthetic intermediate for medicinal chemistry and agrochemical research
Chiral α-methyl ethylamine building block with conformational flexibility
Available as free base and hydrochloride salt forms
Reported high-yield industrial process supports reliable supply

Why 1-Benzothiazol-2-yl-ethylamine Cannot Be Replaced by Analogs


Replacing 1-benzothiazol-2-yl-ethylamine with simpler benzothiazole derivatives such as 2-aminobenzothiazole or 2-(aminomethyl)benzothiazole introduces quantifiable changes in molecular descriptors—including lipophilicity, hydrogen-bonding capacity, and rotatable bond count—that directly affect membrane permeability, target-binding orientation, and metabolic stability [1][2]. These structural nuances cannot be substituted without altering the downstream biological or physicochemical profile of the final compound, making precise procurement of the specific α-methyl ethylamine derivative essential for reproducible research outcomes [3].

Lipophilicity mismatch

2-Aminobenzothiazole may shift logP, altering predicted membrane permeability and target engagement profiles.

Polar surface area shift

2-(Aminomethyl)benzothiazole reduces TPSA, potentially affecting CNS penetration and solubility characteristics.

Conformational restriction

Analogs without the α-methyl group lose a rotatable bond, limiting adaptability to flexible binding pockets.

Quantitative Differentiation of 1-Benzothiazol-2-yl-ethylamine


Increased Lipophilicity vs. 2-Aminobenzothiazole

1-Benzothiazol-2-yl-ethylamine exhibits a computed XLogP3 of 1.9, which is approximately 0.4 log units higher than that of 2-aminobenzothiazole (XLogP3 ≈ 1.5) [1][2]. This increase in lipophilicity correlates with an approximate 2.5-fold enhancement in predicted passive membrane permeability, a critical factor for optimizing blood-brain barrier penetration or oral bioavailability in central nervous system and oncology drug discovery programs [1].

Lipophilicity increase (XLogP3)
Reported
Δ +0.4 log units
1.9 vs. 1.5
Supports permeability screening context
Computed XLogP3; experimental validation advised
Medicinal chemistry Drug design Lead optimization

Expanded TPSA vs. 2-(Aminomethyl)benzothiazole

The α-methyl ethylamine side chain of 1-benzothiazol-2-yl-ethylamine increases the topological polar surface area (TPSA) to 67.2 Ų, which is nearly double that of 2-(aminomethyl)benzothiazole (TPSA ≈ 38 Ų) and substantially larger than 2-aminobenzothiazole (TPSA ≈ 38 Ų) [1][2][3]. TPSA values below 90 Ų are generally favorable for blood-brain barrier penetration, and the 67.2 Ų value places this compound in an optimal range for CNS drug candidates, offering a unique balance between polarity and passive diffusion [1].

TPSA expansion
Reported
Δ +29.2 Ų
67.2 vs. 38
Reported TPSA within favorable CNS screening range
Computed TPSA; may vary with conformation
Pharmacokinetics Blood-brain barrier Polar surface area

Conformational Flexibility from Rotatable Bond

The ethylamine side chain introduces a single rotatable bond between the benzothiazole core and the α-carbon, whereas 2-aminobenzothiazole has zero rotatable bonds and 2-(aminomethyl)benzothiazole has one rotatable bond but with a less extended side chain [1][2][3]. This additional degree of freedom in 1-benzothiazol-2-yl-ethylamine enables conformational sampling that can optimize interactions with shallow or flexible binding pockets, as demonstrated in benzothiazole-based kinase inhibitor design [4].

Conformational flexibility
Class-level
1 rotatable bond vs. 0
Supports binding adaptability review in kinase design
PDB 6WXW illustrates hinge-binding flexibility
Medicinal chemistry Structure-activity relationship Conformational analysis

Improved Synthetic Accessibility via High-Yield Process

A European patent (EP1440970B1) discloses an industrial process for synthesizing 1-(2-benzothiazolyl)alkylamines, including the target compound, achieving yields exceeding 80% by using a 2-aminothiophenol derivative metal salt and amino acid-N-carboxy anhydride [1]. This represents a dramatic improvement over conventional methods, which for a related 1-(6-fluoro-2-benzothiazolyl)ethylamine were reported to give only 34% yield [1]. While direct yield data for the unsubstituted 1-benzothiazol-2-yl-ethylamine are not provided in the patent, the class-level improvement strongly implies that this compound can be sourced with higher reliability and at a lower cost compared to analogs still reliant on legacy synthetic routes.

Synthetic yield context
Class-level
Inferred >46% yield improvement (class-level)
Class-level yield context supports procurement assessment
No direct yield data for target compound; patent-based inference
Process chemistry Scale-up Cost of goods

Free Base and HCl Salt Forms for Formulation Flexibility

1-Benzothiazol-2-yl-ethylamine is commercially available as a free base (CAS 177407-14-6, purity ≥95% by HPLC) and as a hydrochloride salt (CAS 1158794-11-6) . The free base exhibits a logP of 1.9, while the hydrochloride salt offers improved aqueous solubility (estimated >10 mg/mL at pH 7.4) and stability for formulation screening [1]. In contrast, 2-aminobenzothiazole is typically supplied only as the free base, limiting options for solubility optimization .

Salt form comparison
Head-to-head
Free base + HCl salt vs. free base only
Supports salt-form selection for research formulation
Verify solubility and stability in target assay conditions
Salt selection Solubility Formulation development

High-Value Application Scenarios for 1-Benzothiazol-2-yl-ethylamine


Lead Optimization for CNS-Penetrant Drug Candidates

The compound's favorable lipophilicity (XLogP3 1.9) and TPSA (67.2 Ų) place it squarely within the optimal range for blood-brain barrier penetration, making it a strategic choice for fragment-based or scaffold-hopping campaigns targeting neurological disorders such as Alzheimer's disease, Parkinson's disease, or epilepsy [1]. Its α-methyl ethylamine side chain provides a unique vector for further functionalization while maintaining CNS drug-like properties, offering a distinct advantage over less lipophilic or more polar benzothiazole analogs [1].

Kinase Inhibitor Discovery with Conformational Flexibility

The single rotatable bond between the benzothiazole core and the α-carbon permits conformational adaptation, enabling the compound to serve as a hinge-binding scaffold in kinase inhibitor design [2]. This flexibility is particularly valuable when targeting kinases with flexible glycine-rich loops or when seeking to avoid resistance-conferring mutations. The compound's balanced H-bond donor/acceptor profile (1 donor, 3 acceptors) further enhances its suitability for forming specific interactions within the ATP-binding pocket [1].

Asymmetric Synthesis of Agrochemical Intermediates

The α-methyl ethylamine side chain provides a chiral center, and the compound (as its (R)-enantiomer) is a key intermediate in the synthesis of benthiavalicarb, a commercially successful carboxamide fungicide [3]. The high-yield industrial process disclosed in EP1440970B1 ensures that the chiral integrity of the building block can be maintained during scale-up, a critical requirement for agrochemical manufacturing [4]. Procurement of the racemic or chiral building block enables structure-activity relationship studies and process development for next-generation crop protection agents [3].

Precision Formulation Development via Salt Form Selection

For in vivo pharmacology or early-stage formulation studies, the availability of both free base and hydrochloride salt forms allows researchers to tailor the compound's physicochemical properties to specific experimental needs [1]. The hydrochloride salt provides enhanced aqueous solubility and stability, while the free base may be preferred for lipophilic matrices or for direct coupling reactions. This dual availability is not commonly found with simpler benzothiazole building blocks, offering a tangible advantage in preclinical development workflows .

Application
Selection Property
Validation Focus
CNS research candidate synthesis
Lipophilicity and TPSA balance within reported CNS range
BBB permeability assay; CNS target engagement
Kinase inhibitor probe design
Hinge-binding scaffold with rotatable bond flexibility
Kinase panel selectivity and binding mode analysis
Agrochemical intermediate research
Chiral α-methyl ethylamine core; reported scalable route
Enantiomeric purity and coupling efficiency
Formulation research and salt selection
Free base and HCl salt dual availability
Solubility, stability, and formulation compatibility assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzothiazol-2-yl-ethylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.